Welcome to the BenchChem Online Store!
molecular formula C12H8BrN3O2 B3010340 methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate CAS No. 1200130-50-2

methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate

Cat. No. B3010340
M. Wt: 306.119
InChI Key: NDGBFLYZVAJTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216980B2

Procedure details

Bromine (6.76 ml, 132.0 mmol) was added to a mixture of 9H-dipyrido[2,3-b;4′,3′-d]pyrrole-6-carboxylic acid methyl ester (10.0 g, 44.0 mmol) and sodium acetate (11.2 g, 136.4 mmol) in acetic acid (360 mL) and then the reaction mixture was heated at 100° C. for 90 minutes. The reaction mixture was then cooled to ambient temperature and the solvent removed under reduced pressure then the residue was treated with saturated sodium thiosulfate solution (40 mL) followed by water (100 mL) and then the pH of the aqueous solution was adjusted to 7 by the addition of saturated sodium hydrogen carbonate solution. The resultant precipitate was collected by filtration and the solid was washed with water (20 mL) then dried at 60° C. until constant weight was achieved, to afford the desired material as an off-white solid (14.0 g, quantitative yield). 1H NMR (DMSO-D6, 300 MHz): 9.13 (d, J=2.3 Hz, 1H), 9.00 (d, J=2.0 Hz, 2H), 8.70 (d, J=2.3 Hz, 1H), 3.92 (s, 3H). LCMS (Method B): RT=2.92 min, M+H+=306/308.
Quantity
6.76 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]([C:7]1[N:15]=[CH:14][C:13]2[NH:12][C:11]3[N:16]=[CH:17][CH:18]=[CH:19][C:10]=3[C:9]=2[CH:8]=1)=[O:6].C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:3][O:4][C:5]([C:7]1[N:15]=[CH:14][C:13]2[NH:12][C:11]3[N:16]=[CH:17][C:18]([Br:1])=[CH:19][C:10]=3[C:9]=2[CH:8]=1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
6.76 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1=CC=2C3=C(NC2C=N1)N=CC=C3
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with saturated sodium thiosulfate solution (40 mL)
ADDITION
Type
ADDITION
Details
the pH of the aqueous solution was adjusted to 7 by the addition of saturated sodium hydrogen carbonate solution
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
the solid was washed with water (20 mL)
CUSTOM
Type
CUSTOM
Details
then dried at 60° C. until constant weight

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=2C3=C(NC2C=N1)N=CC(=C3)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.